molecular formula C21H20ClNO B1393912 2-(4-Sec-butylphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-29-4

2-(4-Sec-butylphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1393912
M. Wt: 337.8 g/mol
InChI Key: CUWSJBFEBCCYIT-UHFFFAOYSA-N
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Description

The compound “2-(4-Sec-butylphenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound with potential for scientific research. It is a derivative of benzene and has a molecular formula of C21H20ClNO .


Synthesis Analysis

The synthesis of such compounds often involves reactions such as nitration, conversion from the nitro group to an amine, and bromination . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . A catalytic amount of N-methylimidazole (NMI) accelerated a mild one-pot synthesis of aromatic and aliphatic carbamates via the Lossen rearrangement .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 323.82 Da . It contains a benzene ring, which is a cyclic compound with alternating double and single bonds .


Chemical Reactions Analysis

The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Scientific Research Applications

Organometallic Complex Synthesis

A key application of 2-(4-Sec-butylphenyl)-8-methylquinoline-4-carbonyl chloride involves the synthesis of organometallic complexes. For instance, Nonoyama (1974) demonstrated the metallation of 8-methylquinoline with rhodium(III) chloride, leading to the formation of various organorhodium(III) complexes. These complexes were characterized using spectroscopic methods, indicating potential applications in catalysis or material science (Nonoyama, 1974).

Ligand Reactivity Studies

Another significant area of research is the study of ligand reactivity with different metals. Deeming et al. (1978) compared the reactivity of 8-methylquinoline and benzo[h]quinoline complexes of palladium(II), revealing insights into the binding dynamics and structural implications of these complexes (Deeming et al., 1978).

Carbon Monoxide Binding Studies

Pasquali et al. (1983) explored the reaction of copper(I) chloride with sodium 2-methylquinolin-8-olate under high pressure of carbon monoxide, leading to the formation of a cubane-like copper(I) carbonyl complex. This research could have implications in understanding metal-carbon monoxide interactions in various chemical contexts (Pasquali et al., 1983).

Fluorescence Derivatization in Chromatography

Yoshida et al. (1992) found that 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride serves as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, indicating its utility in analytical chemistry (Yoshida et al., 1992).

Biodegradation and Environmental Impacts

Wang et al. (2010) investigated the biodegradation of 2-methylquinoline by activated sludge under aerobic and denitrifying conditions. This research is crucial for understanding the environmental impact and breakdown of such compounds in wastewater treatment systems (Wang et al., 2010).

Future Directions

The compound has immense potential for scientific research . Future research could focus on exploring its properties and potential applications in various fields . The development of green methods for the synthesis of such compounds is also a promising area of research .

properties

IUPAC Name

2-(4-butan-2-ylphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO/c1-4-13(2)15-8-10-16(11-9-15)19-12-18(21(22)24)17-7-5-6-14(3)20(17)23-19/h5-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWSJBFEBCCYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164115
Record name 8-Methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Sec-butylphenyl)-8-methylquinoline-4-carbonyl chloride

CAS RN

1160254-29-4
Record name 8-Methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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